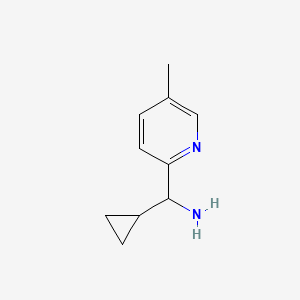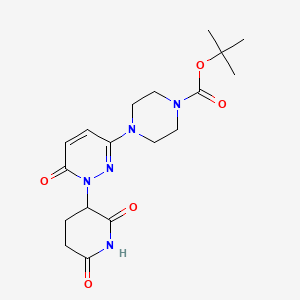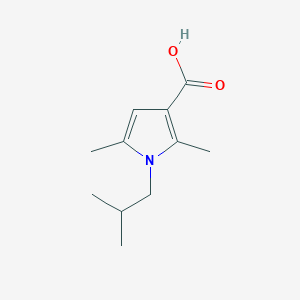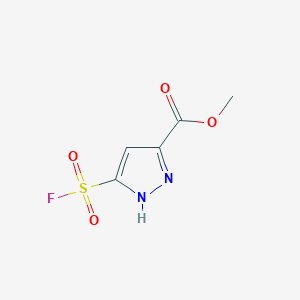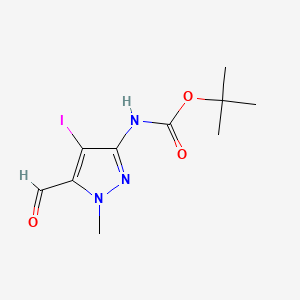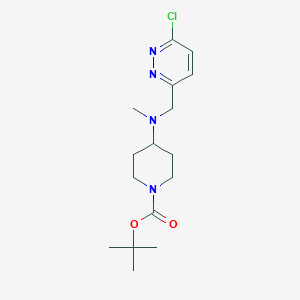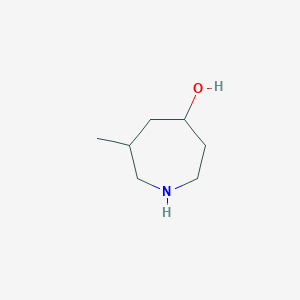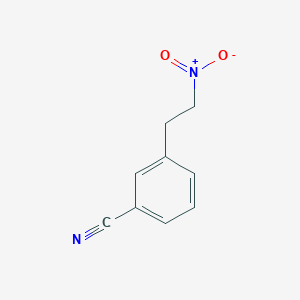
3-(2-Nitroethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Nitroethyl)benzonitrile is an organic compound characterized by the presence of a nitro group (-NO2) and a nitrile group (-CN) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of 3-(2-Nitroethyl)benzonitrile often employs catalytic processes to enhance yield and efficiency. The use of ionic liquids as catalysts has been explored to facilitate the nitration and subsequent nitrile introduction steps, providing a greener and more sustainable approach .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Nitroethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) under suitable conditions.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) are employed under specific conditions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 3-(2-Aminoethyl)benzonitrile.
Substitution: Various substituted benzonitrile derivatives depending on the substituent introduced.
Scientific Research Applications
3-(2-Nitroethyl)benzonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Nitroethyl)benzonitrile involves its interaction with molecular targets through its nitro and nitrile groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved include nucleophilic and electrophilic interactions, which can modulate the activity of enzymes and other proteins .
Comparison with Similar Compounds
3-(2-Nitrovinyl)benzonitrile: Similar structure but with a vinyl group instead of an ethyl group.
3-(2-Nitroethyl)indole: Contains an indole ring instead of a benzene ring.
3-(2-Nitroethyl)phenol: Contains a hydroxyl group (-OH) instead of a nitrile group.
Uniqueness: Its ability to undergo diverse chemical reactions and its role as an intermediate in the synthesis of various compounds highlight its significance in organic chemistry .
Properties
CAS No. |
155988-05-9 |
|---|---|
Molecular Formula |
C9H8N2O2 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
3-(2-nitroethyl)benzonitrile |
InChI |
InChI=1S/C9H8N2O2/c10-7-9-3-1-2-8(6-9)4-5-11(12)13/h1-3,6H,4-5H2 |
InChI Key |
VYWUMKFOEKUTFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CC[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Fluorospiro[benzo[D][1,3]oxazine-4,3'-pyrrolidin]-2(1H)-one hydrochloride](/img/structure/B13559822.png)
![3-[2-(Methylamino)propoxy]benzoicacidhydrochloride](/img/structure/B13559825.png)
![5,6-dimethyl-2-(propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13559833.png)

